molecular formula C14H17NO3 B13324582 Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate

Cat. No.: B13324582
M. Wt: 247.29 g/mol
InChI Key: HAFMBSIBVHJNSJ-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate is a complex organic compound that features a quinoline derivative fused with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .

Scientific Research Applications

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate stands out due to its oxetane ring, which imparts unique chemical and physical properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-17-13(16)14(8-18-9-14)11-4-5-12-10(7-11)3-2-6-15-12/h4-5,7,15H,2-3,6,8-9H2,1H3

InChI Key

HAFMBSIBVHJNSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)C2=CC3=C(C=C2)NCCC3

Origin of Product

United States

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